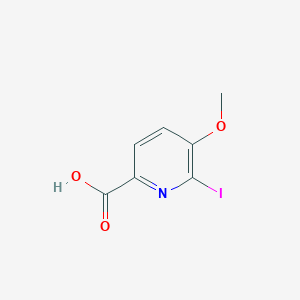

6-iodo-5-methoxypyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBMWMAUGDAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268734 | |

| Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154497-83-3 | |

| Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154497-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a feasible synthetic route for 6-iodo-5-methoxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the reviewed literature, this guide outlines a multi-step approach commencing from commercially available starting materials. The proposed pathway leverages established organic chemistry principles, including esterification, directed ortho-metalation (DoM), iodination, and subsequent hydrolysis.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a four-step sequence starting from 5-methoxypyridine-2-carboxylic acid. This strategy involves the protection of the carboxylic acid functionality as a methyl ester, followed by a regioselective iodination at the C-6 position, and concluding with the deprotection of the ester to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on analogous procedures found in the literature for similar substrates and transformations. Researchers should optimize these conditions for the specific target molecule.

Step 1: Synthesis of Methyl 5-methoxypyridine-2-carboxylate (Esterification)

This procedure protects the carboxylic acid group as a methyl ester to prevent interference in the subsequent metalation step.

Materials and Reagents:

-

5-Methoxypyridine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Suspend 5-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 5-methoxypyridine-2-carboxylate.

| Parameter | Value |

| Reactant Ratio | 1.0 eq 5-methoxypyridine-2-carboxylic acid |

| Catalyst | 0.1 eq H₂SO₄ |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% (estimated) |

Step 2 & 3: Synthesis of Methyl 6-iodo-5-methoxypyridine-2-carboxylate (Directed ortho-Metalation and Iodination)

This key step utilizes the directing effect of the methoxy group to achieve regioselective iodination at the 6-position.

Materials and Reagents:

-

Methyl 5-methoxypyridine-2-carboxylate

-

Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (e.g., 1.1 eq) or n-BuLi dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Reactant Ratio | 1.0 eq Methyl 5-methoxypyridine-2-carboxylate |

| Reagent (Metalation) | 1.1 eq LDA or n-BuLi |

| Reagent (Iodination) | 1.2 eq I₂ |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 3-4 hours |

| Typical Yield | 60-80% (estimated) |

Step 4: Synthesis of this compound (Hydrolysis)

The final step involves the deprotection of the methyl ester to yield the desired carboxylic acid.

Materials and Reagents:

-

Methyl 6-iodo-5-methoxypyridine-2-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl), 1M or 2M

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve methyl 6-iodo-5-methoxypyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide or sodium hydroxide (e.g., 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 3-4 with hydrochloric acid.

-

Collect the resulting precipitate by filtration, or extract the product with ethyl acetate if no precipitate forms.

-

If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

| Parameter | Value |

| Reactant Ratio | 1.0 eq Methyl 6-iodo-5-methoxypyridine-2-carboxylate |

| Reagent | 2.0 eq LiOH or NaOH |

| Solvent | Methanol/Water |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% (estimated) |

Logical Relationships in Directed ortho-Metalation

The success of this synthetic route hinges on the regioselectivity of the directed ortho-metalation step. The methoxy group at C-5 and the ester group at C-2 both act as directing groups. The methoxy group strongly directs lithiation to the adjacent C-6 position. The ester group can also direct to the C-3 position. However, the C-6 position is generally more activated for deprotonation due to the electronic effect of the methoxy group.

Caption: Logical diagram of directed ortho-metalation selectivity.

An In-depth Technical Guide to the Chemical Properties of 6-iodo-5-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 6-iodo-5-methoxypyridine-2-carboxylic acid. Due to the compound's status as a specialized research chemical, publicly available experimental data is limited. This document compiles available information from chemical suppliers and extrapolates certain properties based on the analysis of structurally similar compounds.

Core Chemical Properties

This compound is a halogenated and methoxy-substituted pyridine derivative. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex molecules.[1][2] The presence of an iodine atom, a carboxylic acid, and a methoxy group on the pyridine ring provides multiple reactive sites for further chemical modification.

Physical and Chemical Data

Quantitative experimental data for this compound is not extensively documented in peer-reviewed literature. The data presented below is aggregated from supplier specifications and computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 154497-83-3 | [3][4][5] |

| Molecular Formula | C₇H₆INO₃ | [6] |

| Molecular Weight | 279.03 g/mol | [6] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | Inferred |

| Purity | Typically available at ≥95% | [6] |

| Storage | Store in a cool, dry place, away from light. Recommended storage at refrigerator temperatures. | [5] |

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the carboxylic acid proton. The aromatic protons would likely appear as doublets in the 7.0-8.5 ppm region. The methoxy protons would be a singlet around 3.8-4.2 ppm, and the acidic proton of the carboxylic acid would be a broad singlet at a downfield shift, typically >10 ppm.

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon would be observed in the 160-170 ppm range. The carbons of the pyridine ring would appear in the aromatic region (approximately 110-160 ppm), with the carbon bearing the iodine atom showing a significantly lower chemical shift. The methoxy carbon would be expected around 55-60 ppm.

Mass Spectrometry (Predicted)

In mass spectrometry using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would likely be the deprotonated molecule [M-H]⁻ at an m/z of approximately 278.0. Under high-resolution mass spectrometry (HRMS), this would allow for the confirmation of the elemental composition.

Experimental Protocols

No specific, detailed experimental protocol for the synthesis of this compound has been published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies for the functionalization of pyridine rings.

Hypothetical Synthesis Protocol

A potential synthetic pathway could involve the direct iodination of a 5-methoxypyridine-2-carboxylic acid precursor. The general steps are outlined below.

Reaction: Iodination of 5-methoxypyridine-2-carboxylic acid.

Materials:

-

5-methoxypyridine-2-carboxylic acid

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)

-

Acetonitrile or Dichloromethane (DCM) as solvent

-

Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methoxypyridine-2-carboxylic acid in a suitable solvent like acetonitrile or DCM.

-

Addition of Reagents: Add N-Iodosuccinimide (NIS) to the solution. Slowly add a catalytic amount of a strong acid like trifluoroacetic acid to promote the electrophilic substitution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel. If DCM was used, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. If acetonitrile was used, it may first need to be removed under reduced pressure and the residue redissolved in an immiscible organic solvent like ethyl acetate for extraction.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

As no specific signaling pathways involving this compound are documented, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a logical relationship of its potential applications.

Caption: General workflow for the synthesis and characterization of the target compound.

Caption: Logical relationships of the compound's reactive sites and potential applications.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Iodo-5-Methoxy-pyridine-2-carboxylic acid (1 x 1 g) | Reagentia [reagentia.eu]

- 4. This compound | 154497-83-3 [sigmaaldrich.com]

- 5. 6-Iodo-5-Methoxy-pyridine-2-carboxylic acid | 154497-83-3 [chemicalbook.com]

- 6. 6-碘-5-甲氧基吡啶甲酸 - CAS:154497-83-3 - 广州科檬生物 [chemmolemall.com]

In-Depth Technical Guide: 6-iodo-5-methoxypyridine-2-carboxylic acid

CAS Number: 154497-83-3

This technical guide provides a comprehensive overview of 6-iodo-5-methoxypyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and procedural insights.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 154497-83-3 | [1] |

| Molecular Formula | C₇H₆INO₃ | N/A |

| Molecular Weight | 279.03 g/mol | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals but are likely found within patent literature, often as a key intermediate in the synthesis of more complex molecules. The synthesis would typically involve the modification of a pyridine ring, incorporating the iodo, methoxy, and carboxylic acid functional groups through a series of organic reactions.

A plausible synthetic workflow, based on common organic chemistry principles, is outlined below. This diagram illustrates a logical relationship of potential synthetic steps rather than a specific, cited protocol.

Caption: A potential synthetic workflow for this compound.

Researchers seeking to synthesize this compound should conduct a thorough search of chemical patent databases for specific examples and detailed reaction conditions.

Analytical Data

Comprehensive analytical data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound are not widely available in the public domain. Purity information is often provided by commercial suppliers, typically stated as a percentage (e.g., 95% or higher). Researchers should perform their own analytical characterization to confirm the identity and purity of the compound before use in experimental work.

Applications in Research and Development

Substituted pyridine carboxylic acids are a significant class of compounds in medicinal chemistry and drug discovery. They serve as versatile scaffolds for the development of new therapeutic agents. While specific biological activities or signaling pathway involvement for this compound are not detailed in the available literature, its structural motifs suggest potential applications as an intermediate in the synthesis of bioactive molecules. Pyridine-based compounds have been investigated for a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and neurological disorders.

The workflow for utilizing such an intermediate in a drug discovery program can be visualized as follows:

Caption: A generalized workflow for the use of an intermediate in a drug discovery cascade.

The iodo-substituent on the pyridine ring makes this compound particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of a wide variety of other functional groups and the construction of more complex molecular architectures. This chemical reactivity is a key feature for its utility in creating libraries of diverse compounds for biological screening.

Conclusion

This compound, with the CAS number 154497-83-3, is a valuable chemical intermediate for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. While detailed public data on its synthesis and biological activity is limited, its structural features and the general importance of substituted pyridines in pharmaceuticals suggest its potential as a building block for novel bioactive compounds. Researchers are encouraged to consult commercial supplier information and conduct their own characterization for specific applications.

References

Spectroscopic and Synthetic Profile of 6-Iodo-5-methoxypyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 6-iodo-5-methoxypyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document focuses on theoretically derived spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, it outlines generalized experimental protocols for the synthesis of related pyridine carboxylic acids and the acquisition of spectroscopic data. This guide is intended to serve as a valuable resource for researchers working with this and structurally similar compounds.

Introduction

This compound is a halogenated and methoxy-substituted pyridine carboxylic acid. Such structures are common scaffolds in the development of novel pharmaceutical agents and functional materials. A thorough understanding of their spectroscopic properties is crucial for their synthesis, purification, and characterization. This document aims to provide a detailed, albeit predicted, spectroscopic profile of this compound, alongside general experimental methodologies.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established principles of organic spectroscopy.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 1H | H-4 |

| ~7.4 | Doublet | 1H | H-3 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: The chemical shifts of the aromatic protons are estimations and the coupling constants would depend on the specific electronic environment.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~158 | C-5 |

| ~150 | C-2 |

| ~145 | C-4 |

| ~115 | C-3 |

| ~90 | C-6 |

| ~56 | -OCH₃ |

Note: These are approximate chemical shifts. The presence of an iodine atom significantly influences the chemical shift of the carbon to which it is attached (C-6), causing a downfield shift.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium to Strong | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| Below 800 | Medium | C-I stretch |

Note: The exact peak positions can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 279 | [M]⁺ (Molecular ion) |

| 262 | [M-OH]⁺ |

| 234 | [M-COOH]⁺ |

| 127 | [I]⁺ |

Note: The fragmentation pattern will be influenced by the ionization method. The presence of iodine with its characteristic isotopic pattern is a key feature.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of compounds like this compound.

General Synthesis Protocol for a Pyridine Carboxylic Acid

A common route for the synthesis of substituted pyridine carboxylic acids involves the oxidation of the corresponding alkylpyridines.

Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis of a pyridine carboxylic acid.

-

Oxidation: The starting substituted 2-methylpyridine is dissolved in a suitable solvent (e.g., water or pyridine). An oxidizing agent (e.g., potassium permanganate or selenium dioxide) is added portion-wise at an elevated temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with a sodium bisulfite solution). The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Extraction: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridine carboxylic acid.

Spectroscopic Analysis Protocols

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data is processed using appropriate software to obtain the final spectra.

-

-

Infrared (IR) Spectroscopy:

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is predictive, it offers valuable insights for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The outlined experimental protocols provide a general framework for the synthesis and characterization of this and related compounds. It is recommended that experimental data be acquired to validate these predictions for any practical applications.

A Deep Dive into the Theoretical Landscape of Substituted Pyridine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine carboxylic acids are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3][4] Theoretical and computational studies are indispensable tools for elucidating the electronic structure, reactivity, and biological activity of these compounds, thereby accelerating the design and development of novel molecules with desired properties. This technical guide provides an in-depth overview of the theoretical methodologies employed in the study of substituted pyridine carboxylic acids, presents key quantitative data from various studies, and outlines detailed experimental protocols for computational analysis.

Core Concepts in Theoretical Analysis

Theoretical studies of substituted pyridine carboxylic acids leverage a range of computational techniques to predict and explain their chemical behavior. Key areas of investigation include:

-

Quantum Chemical Calculations: Density Functional Theory (DFT) and ab initio methods are extensively used to determine molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic features.[5][6][7][8][9][10] These calculations provide insights into the reactivity and stability of different isomers and substituted derivatives.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[11] These models are crucial for predicting the activity of untested molecules and guiding lead optimization in drug discovery.[12][13]

-

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target receptor.[5][14] It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.[12]

-

pKa Prediction: Theoretical methods are employed to calculate the acid dissociation constants (pKa) of pyridine carboxylic acids, which is a critical parameter influencing their pharmacokinetic and pharmacodynamic properties.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies on substituted pyridine carboxylic acids.

Table 1: QSAR Model Performance for Pyrazole Pyridine Carboxylic Acid Derivatives [11]

| Parameter | Value |

| Training Set | |

| R² | 0.889 |

| q² (cross-validated R²) | 0.839 |

| Standard Error (SE) | 0.066 |

| External Test Set | |

| q² ext1 | 0.770 |

| q² ext2 | 0.750 |

| q² ext3 | 0.824 |

| Concordance Correlation Coefficient | |

| CCC_tr | 0.941 |

| CCC_test | 0.869 |

| CCC_all | 0.927 |

Table 2: Calculated pKa Values for Pyridine Carboxylic Acids [15]

| Compound | Experimental pKa | Calculated pKa (non-hydrated) | Calculated pKa (mono-hydrated) |

| 2-Pyridinecarboxylic acid | |||

| pKa1 | 1.01 | -0.98 | 1.48 |

| pKa2 | 5.32 | 8.85 | 5.92 |

| 3-Pyridinecarboxylic acid | |||

| pKa1 | 2.05 | 1.98 | 2.45 |

| pKa2 | 4.76 | 7.98 | 5.26 |

| 4-Pyridinecarboxylic acid | |||

| pKa1 | 1.85 | 1.68 | 2.15 |

| pKa2 | 4.88 | 8.12 | 5.38 |

Table 3: Global Reactivity Descriptors for a Nicotinamide-Based Derivative (Compound 10) [14]

| Parameter | Value (eV) |

| HOMO Energy | -6.528 |

| LUMO Energy | -2.113 |

| Energy Gap (E_gap) | 4.415 |

| Ionization Potential (I) | 6.528 |

| Electron Affinity (A) | 2.113 |

| Hardness (η) | 2.207 |

| Softness (S) | 0.226 |

| Electronegativity (χ) | 4.320 |

| Chemical Potential (μ) | -4.320 |

| Electrophilicity Index (ω) | 4.225 |

Experimental Protocols

This section details the methodologies for key theoretical experiments cited in the literature.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules.

-

Structure Optimization:

-

Frequency Calculations:

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Property Calculations:

-

Once the geometry is optimized, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the energy gap, which relates to the molecule's reactivity and stability.[7][8][14]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[6]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are derived from the HOMO and LUMO energies to quantify the global reactivity of the molecule.[7][8][14]

-

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling involves the development of a statistical model to predict the biological activity of compounds based on their molecular descriptors.

-

Data Set Preparation:

-

A dataset of molecules with known biological activities is compiled.

-

The dataset is typically divided into a training set for model development and a test set for model validation.

-

-

Molecular Descriptor Calculation:

-

For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

-

-

Model Development:

-

A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical relationship between the descriptors and the biological activity.

-

-

Model Validation:

-

The predictive power of the QSAR model is assessed using various statistical metrics, such as the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the standard error.[11] The model's ability to predict the activity of the external test set is also evaluated.

-

Molecular Docking

Molecular docking simulations predict the binding mode and affinity of a ligand to a protein target.

-

Preparation of Receptor and Ligand:

-

The three-dimensional structure of the target protein (receptor) is obtained from a protein database (e.g., Protein Data Bank). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

The three-dimensional structure of the ligand (substituted pyridine carboxylic acid) is generated and optimized.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock, Glide) is used to search for the optimal binding poses of the ligand within the active site of the receptor.

-

The program uses a scoring function to estimate the binding affinity for each pose.

-

-

Analysis of Results:

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of substituted pyridine carboxylic acids.

Caption: Workflow for DFT calculations on substituted pyridine carboxylic acids.

Caption: A typical workflow for QSAR modeling.

Caption: The process of molecular docking.

This guide provides a foundational understanding of the theoretical approaches used to study substituted pyridine carboxylic acids. By integrating these computational methods into the research and development pipeline, scientists can gain deeper insights into the structure-property relationships of these important molecules, ultimately leading to the more efficient design of novel drugs and materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Core Reactivity of 6-Iodo-5-methoxypyridine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of 6-iodo-5-methoxypyridine-2-carboxylic acid, a versatile building block in medicinal chemistry and organic synthesis. The strategic positioning of the iodo, methoxy, and carboxylic acid functional groups on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of complex molecules and potential drug candidates. This document outlines key reactions, provides experimental protocols, and presents quantitative data to facilitate its use in research and development.

Introduction to this compound

This compound is a substituted pyridine derivative with the CAS number 154497-83-3.[1] Its structure, featuring an electron-deficient pyridine ring substituted with a malleable C-I bond, a nucleophilic carboxylic acid, and an electron-donating methoxy group, allows for selective functionalization at multiple sites. This unique combination of functional groups makes it an attractive starting material for the synthesis of highly substituted pyridine cores, which are prevalent in many biologically active compounds.[2]

Molecular Structure:

Caption: Chemical structure of this compound.

Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for modification, readily undergoing esterification and amide bond formation. These reactions are fundamental in creating derivatives for structure-activity relationship (SAR) studies in drug discovery.

Esterification

Esterification of the carboxylic acid can be achieved under various conditions, including Fischer esterification with an alcohol in the presence of an acid catalyst. The resulting esters, such as the methyl ester of 6-iodopyridine-2-carboxylic acid, are also commercially available and serve as important intermediates.[3]

Table 1: Representative Esterification Data

| Alcohol | Reagents and Conditions | Product | Yield | Reference |

| Methanol | SOCl₂, reflux | This compound methyl ester | Not specified | General Method |

Experimental Protocol: General Esterification via Acyl Chloride

-

To a solution of this compound in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at 0 °C.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the acyl chloride in a suitable solvent (e.g., dichloromethane) and add the desired alcohol and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.

Caption: General workflow for the esterification of the title compound.

Amide Bond Formation

The formation of amides from this compound is a crucial transformation for introducing diverse functionalities. Standard peptide coupling reagents can be employed for this purpose. The reaction of carboxylic acids with amines to form amides often requires activation of the carboxylic acid, for example, by converting it to an acid chloride.[4][5] The use of a base is typically necessary to neutralize the HCl generated during the reaction.[4][5] Alternatively, boric acid can be used as a green and inexpensive catalyst for direct amidation.[6]

Table 2: General Conditions for Amide Formation

| Amine | Coupling Reagents | Product | Yield | Reference |

| Primary/Secondary Amine | SOCl₂, then amine and base | N-substituted-6-iodo-5-methoxypyridine-2-carboxamide | Varies | [7] |

| Primary/Secondary Amine | Boric Acid, heat | N-substituted-6-iodo-5-methoxypyridine-2-carboxamide | Varies | [6] |

Experimental Protocol: Amide Coupling via Acyl Chloride

-

Prepare the acyl chloride from this compound as described in the esterification protocol.

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a solution of the desired primary or secondary amine and a suitable base (e.g., pyridine or triethylamine) in the same solvent.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Caption: Signaling pathway for amide formation.

Reactivity at the C-6 Iodo Position

The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective transformations even in the presence of other functional groups.

Suzuki-Miyaura Coupling

Table 3: General Conditions for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

| Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O | 6-Aryl/Heteroaryl-5-methoxypyridine-2-carboxylic acid | [8][9] |

Experimental Protocol: General Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound, the corresponding boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is highly efficient for the alkynylation of iodo-substituted pyridines.[12][13]

Table 4: General Conditions for Sonogashira Coupling

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | 6-(Phenylethynyl)-5-methoxypyridine-2-carboxylic acid | [11][13] |

Experimental Protocol: General Sonogashira Coupling

-

To a solution of this compound and the terminal alkyne (1.2-2.0 equivalents) in a degassed solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[14][15] This reaction is a powerful tool for synthesizing N-aryl pyridine derivatives. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.[14][16][17]

Table 5: General Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Base | Solvent | Product | Reference |

| Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos, etc. | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 6-(Amino)-5-methoxypyridine-2-carboxylic acid | [14][16][18] |

Experimental Protocol: General Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound, the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a dry solvent (e.g., toluene).

-

Seal the reaction vessel and heat the mixture to the required temperature (typically 80-120 °C).

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Caption: Overview of cross-coupling reactions at the C-6 position.

Influence of Substituents on Reactivity

The electronic properties of the substituents on the pyridine ring significantly influence its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group deactivates the ring towards electrophilic substitution. Conversely, the methoxy group at the 5-position is electron-donating, which can influence the regioselectivity of certain reactions. The iodo group at the 6-position is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly functionalized and versatile building block. Its three distinct functional groups offer orthogonal reactivity, allowing for selective modifications at the carboxylic acid, the C-6 position, and potentially the pyridine ring itself. This guide provides a foundational understanding of its core reactivity, supported by general experimental protocols and data, to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize this valuable compound in their synthetic endeavors. Further exploration of its reactivity is warranted to uncover novel transformations and applications.

References

- 1. 6-Iodo-5-Methoxy-pyridine-2-carboxylic acid | 154497-83-3 [chemicalbook.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Quantitative Solubility Data for 6-iodo-5-methoxypyridine-2-carboxylic acid in Organic Solvents

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for 6-iodo-5-methoxypyridine-2-carboxylic acid in common organic solvents. This indicates a significant data gap for this particular compound, necessitating experimental determination for any practical application requiring solubility information.

This technical guide is structured to provide researchers, scientists, and drug development professionals with the necessary framework to address this data gap. It outlines standardized experimental protocols for determining solubility and provides a logical workflow for solubility assessment.

Predicted Solubility and Data Table

While no specific data is available, the molecular structure of this compound—containing both a polar carboxylic acid group and a substituted pyridine ring—suggests that its solubility will be highly dependent on the polarity of the solvent. It is expected to exhibit some solubility in polar aprotic solvents and limited solubility in nonpolar solvents.

To facilitate future experimental work, the following table lists common organic solvents used in laboratory and industrial settings. Researchers can use this as a template to record experimentally determined solubility data.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | High | Data not available |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | High | Data not available |

| Methanol | CH₃OH | 32.7 | Moderate to High | Data not available |

| Ethanol | C₂H₅OH | 24.5 | Moderate | Data not available |

| Acetone | (CH₃)₂CO | 20.7 | Moderate | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Low to Moderate | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Low to Moderate | Data not available |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Low | Data not available |

| Toluene | C₇H₈ | 2.4 | Very Low | Data not available |

| Hexane | C₆H₁₄ | 1.9 | Very Low | Data not available |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound.

Method 1: Gravimetric Method for Quantitative Solubility Determination

This method is considered the gold standard for accurately determining the solubility of a solid in a solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature precipitation.

-

Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, place the container in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the container minus the initial weight of the empty container.

-

The volume of the solvent in the filtered sample can be calculated from the weight of the filtered solution minus the weight of the dissolved solid, divided by the density of the solvent at the experimental temperature.

-

Solubility is then expressed as grams of solute per 100 mL of solvent or other appropriate units.

-

Method 2: Qualitative/Semi-Quantitative Solubility Assessment[1][2][3][4]

This method is a rapid way to estimate the solubility of a compound and is useful for initial screening.[1][2][3][4]

Materials:

-

This compound

-

A selection of organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipette or burette[1]

Procedure:

-

Add a small, pre-weighed amount of the compound (e.g., 10 mg) to a test tube.[2]

-

Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously shake or vortex the mixture for a set amount of time (e.g., 1-2 minutes).[1][2][3]

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, the compound is soluble to at least that concentration.

-

If the solid does not dissolve, incrementally add more solvent in known volumes, mixing thoroughly after each addition, until the solid completely dissolves.[1]

-

The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

References

Technical Guide: Stability and Storage of 6-Iodo-5-Methoxypyridine-2-Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available safety and handling information for 6-iodo-5-methoxypyridine-2-carboxylic acid. No dedicated stability studies providing quantitative data or specific experimental protocols were found in the public domain at the time of this writing. The information herein is derived primarily from Safety Data Sheets (SDS) and should be used as a general guide. Users should always consult the specific documentation provided by their supplier and perform their own risk assessments.

Introduction

This compound is a substituted pyridine derivative. As with many halogenated and functionalized aromatic compounds, its stability is a critical factor for ensuring its integrity in research and development, particularly in contexts such as medicinal chemistry and materials science. This guide provides a summary of the known stability profile and recommended storage conditions to minimize degradation and ensure experimental reproducibility.

Stability Profile

The compound is generally stable under standard ambient conditions (room temperature) if stored correctly.[1][2] However, it is susceptible to degradation from several environmental factors. The primary instabilities noted are sensitivity to air, light, and moisture.[1][3]

Table 1: Stability Profile and Incompatibilities

| Factor | Observation / Recommendation | Source(s) |

|---|---|---|

| Overall Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | [1][2] |

| Hygroscopicity | The compound is hygroscopic and will absorb moisture from the atmosphere. | [1] |

| Air Sensitivity | The compound is sensitive to air. | [1] |

| Light Sensitivity | The compound is sensitive to light. | [1][3] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | [3] |

| Hazardous Decomposition | Under fire conditions, decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen iodide. |[3] |

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the quality and shelf-life of this compound. The following table summarizes the recommended conditions based on available safety data.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Container | Keep container tightly closed. | [1][2][3][4] |

| Atmosphere | Handle and store under an inert gas (e.g., Argon, Nitrogen). Store in a dry environment. | [1] |

| Temperature | Store in a cool, well-ventilated place. For long-term storage, a cool, dry place is recommended. The specific recommended storage temperature may be provided on the product label. | [2][3][4] |

| Light | Protect from light by using an amber vial or by storing it in a dark location. | [3] |

| Ventilation | Store in a well-ventilated area. | [2][3][4] |

| General Handling | Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Ensure adequate ventilation during handling. |[3] |

Experimental Protocols

A general approach would involve:

-

Forced Degradation Studies: Exposing the compound to stress conditions (e.g., heat, humidity, light, acidic/basic hydrolysis, oxidation) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) and monitoring its purity and physical appearance at specific time points.

-

Analytical Method: Utilizing a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradants.

Visualization of Stability Factors

The following diagram illustrates the key factors that influence the stability of this compound and the recommended conditions to ensure its integrity.

References

Methodological & Application

Application Notes and Protocols: 6-Iodo-5-methoxypyridine-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-5-methoxypyridine-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure incorporates several key features that make it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The pyridine core is a common scaffold in many approved drugs. The presence of an iodine atom at the 6-position provides a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The carboxylic acid at the 2-position is ideal for forming amide or ester linkages, which are crucial for interacting with biological targets. Finally, the methoxy group at the 5-position can influence the electronic properties and metabolic stability of the final compound. These features make this compound a valuable tool for scaffold decoration and the generation of novel chemical entities in drug discovery programs.

Application Note: A Proposed Scaffold for the Synthesis of Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The mechanism of action of PARP inhibitors involves trapping PARP enzymes on DNA at sites of single-strand breaks, which leads to the formation of cytotoxic double-strand breaks during DNA replication. This concept of "synthetic lethality" is a cornerstone of targeted cancer therapy.

The chemical structure of many PARP inhibitors features a core aromatic system linked to a carboxamide moiety. This compound is an ideal starting material for the construction of novel PARP inhibitors that share these structural motifs. The iodo-group allows for the introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, enabling the exploration of the adenosine-binding pocket of the PARP enzyme. The carboxylic acid can then be converted to a primary amide, a key pharmacophoric element for many PARP inhibitors.

Herein, we propose a hypothetical synthetic route and biological evaluation of a novel PARP inhibitor, "Compound X," synthesized from this compound.

Hypothetical Biological Activity of "Compound X"

The following table summarizes the hypothetical, yet plausible, in vitro activity of "Compound X," a putative PARP inhibitor synthesized from this compound.

| Compound | Target | IC50 (nM) | Cell Line | EC50 (nM) |

| Compound X | PARP-1 | 5.2 | MDA-MB-436 (BRCA1 mutant) | 15.8 |

| PARP-2 | 2.1 | Capan-1 (BRCA2 mutant) | 22.4 | |

| Olaparib | PARP-1 | 1.5 | MDA-MB-436 (BRCA1 mutant) | 10.2 |

| (Reference) | PARP-2 | 0.8 | Capan-1 (BRCA2 mutant) | 18.5 |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-(piperidin-1-yl)phenylboronic acid.

Materials:

-

This compound

-

4-(Piperidin-1-yl)phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-(piperidin-1-yl)phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-

The flask is sealed with a septum, and the atmosphere is replaced with nitrogen or argon by evacuating and backfilling three times.

-

Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

-

The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 50 mL of water and acidify to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 5-methoxy-6-(4-(piperidin-1-yl)phenyl)picolinic acid, can be purified by column chromatography on silica gel.

Protocol 2: Amide Formation to Yield "Compound X"

This protocol describes the conversion of the carboxylic acid intermediate to the final primary amide, "Compound X".

Materials:

-

5-Methoxy-6-(4-(piperidin-1-yl)phenyl)picolinic acid (from Protocol 1)

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve 5-methoxy-6-(4-(piperidin-1-yl)phenyl)picolinic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add EDC (1.5 mmol, 1.5 eq), HOBt (1.5 mmol, 1.5 eq), and DIPEA (3.0 mmol, 3.0 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ammonium chloride (5.0 mmol, 5.0 eq) and continue stirring at room temperature for 18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude "Compound X" can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Application Notes and Protocols for Suzuki Coupling with 6-iodo-5-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 6-iodo-5-methoxypyridine-2-carboxylic acid with various aryl and heteroaryl boronic acids. This reaction is a critical transformation for the synthesis of complex biaryl molecules, which are prevalent scaffolds in medicinal chemistry and drug discovery. The presence of a carboxylic acid on the pyridine ring introduces specific challenges that require careful consideration of the reaction conditions to achieve high yields and purity.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For the specific substrate, this compound, the key considerations are the high reactivity of the carbon-iodine bond and the potential for the carboxylic acid group to interfere with the catalytic cycle.[3][4] The carboxylate can coordinate to the palladium center, potentially inhibiting the catalyst.[4] Therefore, the choice of base, solvent, and catalyst is crucial for a successful transformation. This protocol outlines an optimized procedure to address these challenges.

Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required for different boronic acid coupling partners.

| Parameter | Recommended Condition | Range for Optimization | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is often effective for aryl iodides and can be less sensitive to functional groups. |

| Base | K₂CO₃ (Potassium Carbonate) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is necessary to activate the boronic acid and neutralize the carboxylic acid.[5] At least 2 equivalents are needed for the boronic acid activation and 1 equivalent for the carboxylic acid. |

| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene / Water, DMF / Water | A polar aprotic solvent in combination with water is typically used to dissolve both the organic and inorganic reagents.[3] |

| Temperature | 80-100 °C | 60-120 °C | Sufficient heat is required to drive the reaction to completion in a reasonable time. |

| Reaction Time | 4-16 hours | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Workflow Diagram

References

Application of 6-iodo-5-methoxypyridine-2-carboxylic Acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-iodo-5-methoxypyridine-2-carboxylic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The focus is on its application in the development of Tyrosine Kinase 2 (TYK2) inhibitors, a critical target in the treatment of various autoimmune and inflammatory diseases.

Application Notes

This compound is a versatile heterocyclic starting material in medicinal chemistry. Its substituted pyridine core, featuring an iodine atom at the 6-position, a methoxy group at the 5-position, and a carboxylic acid at the 2-position, offers multiple reaction sites for constructing complex molecular architectures. The iodine atom is particularly useful as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aryl or heteroaryl moieties. The carboxylic acid functionality allows for straightforward amide bond formation, a common linkage in kinase inhibitors.

A prominent application of this building block is in the synthesis of selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[1] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.[2][3][4]

The strategic advantage of using this compound lies in its contribution to the core structure of inhibitors that target the pseudokinase (JH2) domain of TYK2.[5] Unlike traditional JAK inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain, allosteric inhibitors binding to the JH2 domain offer a paradigm for achieving remarkable selectivity over other JAK family members (JAK1, JAK2, JAK3).[6][7][8] This selectivity is critical for avoiding off-target effects and improving the safety profile of the therapeutic agent.

A prime example of a clinically successful kinase inhibitor synthesized using a derivative of this scaffold is Deucravacitinib (BMS-986165) .[9] Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[9] Its synthesis highlights the utility of the pyridine scaffold in orienting key pharmacophoric groups for optimal interaction with the TYK2 JH2 domain.

Quantitative Data

The following table summarizes the inhibitory activity and selectivity of Deucravacitinib, a prominent kinase inhibitor whose synthesis utilizes a scaffold derived from this compound.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. JAK1 (fold) | Selectivity vs. JAK2 (fold) | Selectivity vs. JAK3 (fold) | Reference(s) |

| Deucravacitinib (BMS-986165) | TYK2 (JH2 Domain) | HTRF Binding Assay | 0.2 | - | >1000 | >2000 | >1000 | [7][10] |

| TYK2 (JH2 Domain) | Probe Displacement | 1.0 | 0.02 | >1000 | >2000 | >1000 | [10][11] | |

| IL-12/IL-23 Cellular Signaling | Cellular Reporter Assay | 5 | - | - | - | - | ||

| IFNα Cellular Signaling | Cellular Reporter Assay | 5 | - | - | - | - | ||

| Human Whole Blood (IL-12 induced IFN-γ) | Cellular Assay | 13 | - | >100 | >2000 | >100 | [7] |

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a key intermediate for Deucravacitinib, adapted from published patent literature. This protocol illustrates the practical application of this compound derivatives in amide coupling and cross-coupling reactions.

Protocol 1: Synthesis of a Deucravacitinib Precursor

This protocol outlines the synthesis of a key pyridazine intermediate and its subsequent coupling with an aniline derivative, which can be prepared from this compound.

Step 1: Amide Formation to Synthesize a Pyridazine Carboxamide Intermediate

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridazine-3-carboxylic acid (1 equivalent) in an appropriate anhydrous solvent such as 1,4-dioxane.

-

Activation: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the solution at room temperature. Stir the mixture for 1-2 hours, or until the conversion to the acid chloride is complete (monitor by TLC or LC-MS).

-

Amidation: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of deuterated methylamine (CD₃NH₂) or its hydrochloride salt (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF). Add this amine solution dropwise to the activated acid chloride solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion.

-

Workup and Purification: Upon completion, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 6-chloro-N-(trideuteriomethyl)pyridazine-3-carboxamide.

Step 2: Buchwald-Hartwig Amination

-

Reaction Setup: To a reaction vessel, add 6-chloro-N-(trideuteriomethyl)pyridazine-3-carboxamide (1 equivalent), the desired aniline coupling partner (e.g., 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline) (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), and a suitable phosphine ligand like Xantphos (0.1 equivalents).

-

Solvent and Base: Add an anhydrous solvent such as 1,4-dioxane or toluene, followed by a base, for instance, cesium carbonate (Cs₂CO₃) (2 equivalents).

-

Reaction Conditions: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the mixture to 100-110 °C and stir for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup and Purification: Cool the reaction mixture to room temperature and filter it through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired coupled product, a direct precursor to Deucravacitinib.

Visualizations

Signaling Pathways

Caption: TYK2 signaling pathway and the inhibitory action of Deucravacitinib.

Experimental Workflow

References

- 1. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]

- 3. WO2021055652A1 - Dosage forms for tyk2 inhibitors - Google Patents [patents.google.com]

- 4. WO2023192351A1 - Inhibiteurs de tyk2 et leurs utilisations - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 10. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]

- 11. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Amide Coupling with 6-iodo-5-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of amides via the coupling of 6-iodo-5-methoxypyridine-2-carboxylic acid with a primary or secondary amine. The protocols outlined below are based on established amide bond formation methodologies and are intended to serve as a starting point for reaction optimization. Two primary methods are presented: a modern approach using a peptide coupling reagent and a classical method involving the formation of an acyl chloride.

Introduction